molecular formula C8H7ClN4 B2636960 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile CAS No. 1876666-36-2

1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile

Cat. No.: B2636960
CAS No.: 1876666-36-2
M. Wt: 194.62
InChI Key: PCHNITLZYRUVDY-UHFFFAOYSA-N
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Description

1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a chloropyrimidine moiety attached to an azetidine ring, with a nitrile group at the third position of the azetidine ring

Preparation Methods

The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloropyrimidine and azetidine-3-carbonitrile.

    Reaction Conditions: The chloropyrimidine is reacted with azetidine-3-carbonitrile under specific conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines.

    Common Reagents and Conditions: Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, particularly in treating various cancers and infectious diseases. Its structural attributes allow it to interact with specific molecular targets, making it a candidate for drug development.

2. Biological Activity
Research indicates that 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile exhibits antimicrobial and anticancer properties. The presence of the chloropyrimidine moiety is believed to enhance its biological activity by interacting with enzymes and receptors involved in disease pathways .

3. Drug Development
The compound serves as a precursor for synthesizing more complex pharmaceutical agents. Its derivatives are being studied for their efficacy against various conditions, including those associated with B-cell lymphoma, where modulation of specific pathways is crucial .

Data Table: Comparison of Biological Activities

Compound Activity IC50 (nM) Target
This compoundAnticancerTBDBCL6 (inhibition)
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamideAntimicrobialTBDVarious bacterial enzymes
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acidAnti-inflammatoryTBDInflammatory cytokines

Case Studies

Case Study 1: BCL6 Inhibition
A recent study focused on optimizing compounds similar to this compound for inhibiting BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma. The study demonstrated that modifications to the pyrimidine substituent significantly enhanced the compound's potency, leading to the discovery of derivatives with IC50 values in the low nanomolar range .

Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of various derivatives of this compound against common bacterial strains. Results indicated that certain modifications to the nitrile group improved efficacy against resistant strains, highlighting the compound's potential as a lead structure for new antibiotics .

Mechanism of Action

The mechanism of action of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The chloropyrimidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in its biological activity by forming interactions with biomolecules.

Comparison with Similar Compounds

1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile can be compared with other similar compounds, such as:

    1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide: This compound has a carboxamide group instead of a nitrile group, which may result in different chemical and biological properties.

    1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid:

    1-(5-Chloropyrimidin-2-yl)azetidine-3-methanol: The methanol derivative may have different solubility and reactivity compared to the nitrile compound.

Biological Activity

1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article discusses its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.

Chemical Structure

The compound features a chlorinated pyrimidine ring and an azetidine moiety, which contribute to its biological profile. The general structure can be represented as follows:

1 5 Chloropyrimidin 2 yl azetidine 3 carbonitrile\text{1 5 Chloropyrimidin 2 yl azetidine 3 carbonitrile}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its role as an inhibitor in different enzymatic pathways and its potential therapeutic applications.

Inhibition Studies

  • Enzyme Inhibition : The compound has shown promise as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on NAPE-PLD, an enzyme implicated in the biosynthesis of bioactive lipids. The SAR analysis indicates that modifications to the azetidine ring can enhance potency and selectivity against the target enzyme .
  • Potency Metrics : In one study, a related compound exhibited an IC50 value of 72 nM, indicating significant inhibitory activity . This suggests that this compound may possess comparable or enhanced activity depending on specific structural modifications.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural changes affect the biological activity of compounds within this class:

Compound VariationObserved ActivityComments
Azetidine vs. PiperidineImproved solubility and metabolic stabilityAzetidine derivatives generally show better pharmacokinetic properties due to fewer rotatable bonds .
Chlorine SubstitutionEnhanced binding affinityThe presence of chlorine at the 5-position on the pyrimidine ring improves lipophilicity and binding interactions with target enzymes .

Case Study 1: NAPE-PLD Inhibition

A recent study focused on optimizing pyrimidine derivatives for NAPE-PLD inhibition demonstrated that introducing azetidine rings significantly improved metabolic stability and bioavailability compared to traditional piperidine derivatives. The optimized compounds showed reduced clearance rates and enhanced potency, highlighting the potential of azetidine-based structures in drug design .

Case Study 2: Antiproliferative Effects

Another investigation assessed the antiproliferative effects of related compounds in cancer cell lines. The results indicated that modifications leading to increased hydrophilicity correlated with improved cellular uptake and efficacy against tumor growth, suggesting that this compound could be a candidate for further development in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile?

  • Methodology : A two-step approach is often employed:

Chlorination : Introduce chlorine to the pyrimidine ring using phosphoryl chloride (POCl₃) under reflux conditions. This method is reliable for regioselective chlorination at the 5-position of pyrimidine derivatives .

Azetidine Coupling : React the chlorinated pyrimidine with azetidine-3-carbonitrile via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH in DMF). Monitor reaction progress using TLC and purify via column chromatography .

Q. How can the regioselectivity of the chlorination step be confirmed?

  • Analytical Approach : Use 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to verify substitution patterns. The absence of coupling between the pyrimidine C-H protons and the azetidine nitrogen confirms correct regiochemistry. Mass spectrometry (MS) with molecular ion peaks matching the expected molecular weight further validates the structure .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • IR Spectroscopy : Identify the nitrile group (C≡N) at ~2220 cm1^{-1} and pyrimidine C-Cl stretching at ~750 cm1^{-1}.
  • NMR : 1H^{1}\text{H}-NMR detects aromatic protons (pyrimidine) and azetidine protons (δ 3.5–4.5 ppm). 13C^{13}\text{C}-NMR confirms the carbonitrile carbon at ~115 ppm .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally similar pyrazolo[1,5-a]pyrimidine derivatives .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for regioselective synthesis?

  • Methodology : Use density functional theory (DFT) to calculate activation energies for competing reaction pathways. For example, compare the energy barriers for chlorination at the 5- vs. 3-positions of pyrimidine. Pair computational results with experimental kinetic studies (e.g., varying solvents or catalysts) to refine conditions .

Q. What strategies resolve contradictions in biological activity data for related carbonitrile derivatives?

  • Approach :

Meta-Analysis : Compare published IC50_{50} values across studies, noting differences in assay conditions (e.g., cell lines, incubation times).

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing chlorine with fluorine) and test activity against target enzymes (e.g., kinases). Use molecular docking to correlate structural features with binding affinities .

Q. How can the compound’s stability under varying pH conditions be assessed for pharmacological applications?

  • Protocol :

Accelerated Degradation Studies : Incubate the compound in buffers at pH 2 (simulating gastric fluid) and pH 7.4 (blood plasma) at 37°C.

Analytical Monitoring : Use HPLC to track degradation products. LC-MS identifies hydrolyzed species (e.g., carboxylic acid derivatives from nitrile hydrolysis).

Kinetic Modeling : Calculate half-life (t1/2t_{1/2}) and degradation rate constants to guide formulation strategies .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Solutions :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for slow evaporation.
  • Co-Crystallization : Add co-formers (e.g., succinic acid) to improve crystal lattice stability.
  • Low-Temperature Crystallography : Collect diffraction data at 100 K to mitigate thermal motion artifacts, as done for pyrimidine-carbonitrile analogs .

Q. Methodological Notes

  • Handling Precautions : The compound’s nitrile group may release toxic HCN under extreme conditions. Use fume hoods, and avoid acidic or high-temperature environments during synthesis .
  • Data Reproducibility : Document reaction parameters (e.g., molar ratios, solvent purity) meticulously, as minor variations can significantly impact yields in SNAr reactions .

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-2-11-8(12-3-7)13-4-6(1-10)5-13/h2-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHNITLZYRUVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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